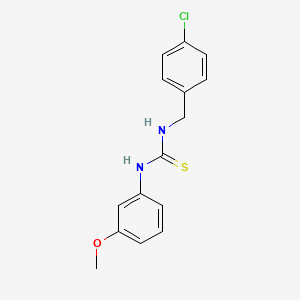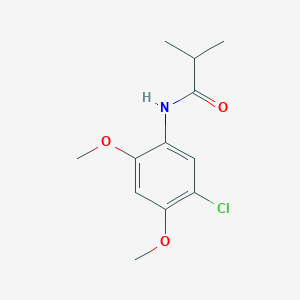
3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as aurone, is a naturally occurring organic compound that belongs to the flavonoid family. Aurone has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its diverse range of potential applications, aurone has become an important area of research in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone is not fully understood, but studies have shown that it may work by inhibiting the activity of enzymes involved in the inflammatory and tumor-promoting pathways. Aurone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone can modulate the activity of a number of biochemical pathways involved in inflammation and cancer. Aurone has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its wide range of potential applications. Aurone has been found to exhibit a range of biological activities, making it useful in the study of various diseases and conditions. However, one limitation of using 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments is its relative complexity, which can make it difficult to synthesize and study.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone. One area of research could be the development of new synthesis methods for 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone that are more efficient and cost-effective. Another area of research could be the identification of new therapeutic applications for 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research could be focused on the development of new derivatives of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone that exhibit improved bioactivity and pharmacokinetic properties.
Synthesemethoden
Aurone can be synthesized through a variety of methods, including the condensation of aromatic aldehydes with phenols in the presence of a base. The most commonly used method for the synthesis of 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. The resulting product is then subjected to further reactions to produce 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone.
Wissenschaftliche Forschungsanwendungen
Aurone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone exhibits anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, 3-(4-methyl-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been found to exhibit anti-tumor properties, making it a potential treatment for various types of cancer. Aurone has also been found to exhibit anti-oxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-7-8-13(10-16(12)19(21)22)9-15-11-17(23-18(15)20)14-5-3-2-4-6-14/h2-11H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSRPPCUUNNJR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(4-methyl-3-nitrophenyl)methylidene]-5-phenylfuran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)


![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)



![{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5692909.png)


![N-1-adamantyl-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5692932.png)
